molecular formula C24H30K2O11S B14784935 Estradiol 3-sulfate 17beta-Glucuronide (potassium salt)

Estradiol 3-sulfate 17beta-Glucuronide (potassium salt)

Cat. No.: B14784935
M. Wt: 604.8 g/mol
InChI Key: NUSNDWFRAHTWCY-JHUFHQLESA-L
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Description

Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is a conjugated form of estradiol, a primary female sex hormone. This compound is a metabolite of estradiol 3-sulfate, modified by a UDP-glucuronosyltransferase enzyme. The conjugation of estradiol with sulfate and glucuronide groups enhances its solubility and facilitates its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) involves multiple steps:

    Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex in an organic solvent like pyridine.

    Glucuronidation: The sulfated estradiol is then glucuronidated at the 17beta-position using UDP-glucuronic acid and a UDP-glucuronosyltransferase enzyme.

    Potassium Salt Formation: The final step involves the conversion of the glucuronide conjugate to its potassium salt form by reacting it with potassium hydroxide.

Industrial Production Methods

Industrial production of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronic acid.

    Oxidation: It can undergo oxidation reactions to form oxidized metabolites.

    Reduction: Reduction reactions can convert it back to its parent compound, estradiol.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Free estradiol, sulfate, and glucuronic acid.

    Oxidation: Oxidized estradiol metabolites.

    Reduction: Estradiol.

Scientific Research Applications

Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for studying estrogen metabolism.

    Biology: Investigated for its role in estrogen signaling pathways and its impact on cellular processes.

    Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.

Mechanism of Action

Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Estradiol 3-sulfate: A sulfated form of estradiol, primarily found in fetal plasma and breast tissues.

    Estradiol 17beta-Glucuronide: A glucuronidated form of estradiol, involved in estrogen metabolism.

    Estrone 3-sulfate: Another sulfated estrogen metabolite with similar properties.

Uniqueness

Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is unique due to its dual conjugation with both sulfate and glucuronide groups, enhancing its solubility and excretion. This dual conjugation also reduces its hormonal activity compared to its parent compound, estradiol .

Properties

Molecular Formula

C24H30K2O11S

Molecular Weight

604.8 g/mol

IUPAC Name

dipotassium;3,4,5-trihydroxy-6-[[(13S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-;;/m0../s1

InChI Key

NUSNDWFRAHTWCY-JHUFHQLESA-L

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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